2-(2,4-difluorophenyl)-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)acetamide is a complex organic compound notable for its intricate molecular structure and potential pharmacological applications. This compound features multiple functional groups, including a 1,2,4-triazole ring and a pyrazine ring, which are both nitrogen-containing heterocycles. Additionally, it contains a piperidine ring, a common structural motif in many pharmaceutical agents. The compound's IUPAC name is derived from its structural components and can be referenced under the PubChem ID 2034533-17-8.
The synthesis of 2-(2,4-difluorophenyl)-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)acetamide is likely to involve several synthetic steps. These steps generally include:
While specific synthetic routes for this compound are not extensively documented in public literature, similar compounds have been synthesized using innovative methods that emphasize diverse functionalized derivatives .
The molecular structure of 2-(2,4-difluorophenyl)-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)acetamide can be described as follows:
The InChI representation of this compound is: InChI=1S/C19H20F2N6O/c1-12-24-25-19-18(22-6-9-27(12)19)26-7-4-15(5-8-26)23-17(28)10-13-2-3-14(20)11-16(13)21/h2-3,6,9,11,15H,4-5,7-8,10H2,1H3,(H,23,28)
.
The chemical reactivity of 2-(2,4-difluorophenyl)-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)acetamide can involve various types of reactions:
These reactions are crucial for understanding the compound's behavior in biological systems and its potential therapeutic effects.
The mechanism of action for compounds like 2-(2,4-difluorophenyl)-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)acetamide is often linked to their ability to interact with specific biological targets:
Research indicates that derivatives containing triazole and pyrazine moieties often exhibit significant biological activities including anticancer and antimicrobial properties .
The physical and chemical properties of 2-(2,4-difluorophenyl)-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)acetamide include:
These properties are essential for determining the compound's usability in pharmaceutical formulations.
The applications of 2-(2,4-difluorophenyl)-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)acetamide span several fields:
CAS No.: 85551-10-6
CAS No.: 1306-05-4
CAS No.:
CAS No.:
CAS No.: